hVEGF-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H18N2O2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

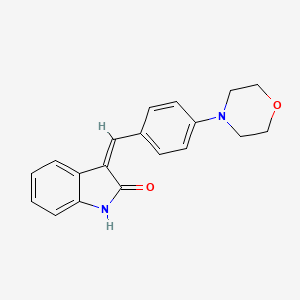

(3Z)-3-[(4-morpholin-4-ylphenyl)methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C19H18N2O2/c22-19-17(16-3-1-2-4-18(16)20-19)13-14-5-7-15(8-6-14)21-9-11-23-12-10-21/h1-8,13H,9-12H2,(H,20,22)/b17-13- |

InChI Key |

FWFISWZSIAJQSO-LGMDPLHJSA-N |

Isomeric SMILES |

C1COCCN1C2=CC=C(C=C2)/C=C\3/C4=CC=CC=C4NC3=O |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Vascular Endothelial Growth Factor (VEGF) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific molecule designated "hVEGF-IN-2" did not yield specific results. Therefore, this guide focuses on the general mechanism of action of inhibitors targeting the human Vascular Endothelial Growth Factor (hVEGF) signaling pathway, a critical regulator of angiogenesis.

Core Mechanism of Action: Targeting the VEGF/VEGFR-2 Signaling Axis

Vascular Endothelial Growth Factor (VEGF), particularly VEGF-A, is a pivotal signaling protein that promotes the formation of new blood vessels (angiogenesis).[1][2][3] This process is essential for normal physiological functions such as embryonic development and wound healing. However, it is also a hallmark of several pathologies, most notably cancer, where tumors induce angiogenesis to secure a blood supply for growth and metastasis.[3][4]

The biological effects of VEGF-A are primarily mediated through its binding to and activation of VEGF Receptor 2 (VEGFR-2), a receptor tyrosine kinase expressed on the surface of endothelial cells.[1][5][6] The mechanism of action of most VEGF inhibitors revolves around disrupting this interaction and the subsequent downstream signaling cascade.

The activation of VEGFR-2 by VEGF-A initiates a complex signaling network that promotes:

-

Endothelial Cell Proliferation: The PLCγ-PKC-Raf-MEK-MAPK pathway is a key driver of endothelial cell proliferation upon its activation by VEGFR-2.[7][8]

-

Endothelial Cell Migration: VEGFR-2 activation stimulates pathways involving FAK and paxillin, which are crucial for the cytoskeletal rearrangements necessary for cell migration.[2]

-

Endothelial Cell Survival: The PI3K/Akt signaling pathway, activated by VEGFR-2, plays a critical role in promoting the survival of endothelial cells and preventing apoptosis.[7][9][10]

-

Vascular Permeability: VEGF is also known as a vascular permeability factor. Its signaling increases the permeability of blood vessels, a process initiated by PLCγ activation leading to increased intracellular calcium and subsequent activation of endothelial nitric oxide synthase (eNOS).[9]

VEGF inhibitors function by interfering with this pathway at various levels, either by neutralizing the VEGF-A ligand itself or by blocking the VEGFR-2 receptor, thereby preventing the initiation of the downstream signaling events that lead to angiogenesis.

Quantitative Data for Representative VEGF Pathway Inhibitors

The efficacy of VEGF inhibitors is quantified by various parameters that measure their binding affinity, inhibitory concentration, and biological activity. The following table provides examples of such data for well-known inhibitors targeting the VEGF pathway.

| Inhibitor Class | Example Inhibitor | Target | Parameter | Value | Reference |

| Monoclonal Antibody | Bevacizumab | VEGF-A | KD | 4456 pM | [11] |

| Monoclonal Antibody | Ranibizumab | VEGF-A | KD | 67 pM | [11] |

| VEGF Trap | Aflibercept | VEGF-A | KD | 9263 pM (Format 1), 1.9 pM (Format 3) | [11] |

| Indolic Compound | 3-Indolacetic acid | VEGFR-2 Activation | IC50 | 0.9704 mM | [12] |

| Bioactive Indole | Melatonin | VEGFR-2 Activation | % Inhibition | 30% at 1 mM | [12] |

| Recombinant hVEGF165 | - | HUVEC Proliferation | ED50 | 1-6 ng/ml | [2] |

Note: KD (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger binding. IC50 (half-maximal inhibitory concentration) represents the concentration of an inhibitor required to block 50% of a biological or biochemical function. ED50 (half-maximal effective dose) is the dose that produces 50% of the maximal response.

Key Experimental Protocols for Evaluating VEGF Inhibitors

The characterization of a novel VEGF inhibitor involves a series of in vitro and in vivo assays to determine its potency, specificity, and efficacy.

-

Endothelial Cell Proliferation Assay:

-

Objective: To determine the effect of the inhibitor on VEGF-induced endothelial cell growth.

-

Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to attach.[13] The cells are then treated with varying concentrations of the test inhibitor in the presence of a constant concentration of recombinant hVEGF-A165 (typically in the range of the ED50, e.g., 1-6 ng/ml).[2] After a defined incubation period (e.g., 48-72 hours), cell proliferation is assessed using methods such as MTS or ³H-thymidine incorporation assays.[3][13] The results are used to calculate the IC50 value of the inhibitor.

-

-

Endothelial Cell Migration (Wound-Healing) Assay:

-

Objective: To assess the inhibitor's ability to block VEGF-induced endothelial cell migration.

-

Methodology: A confluent monolayer of HUVECs is "wounded" by creating a scratch with a pipette tip. The cells are then incubated with the test inhibitor and VEGF-A. The rate of wound closure is monitored over time (e.g., 24 hours) using microscopy.[12] The extent of migration inhibition is quantified by measuring the change in the wound area.

-

-

VEGFR-2 Phosphorylation Assay (Western Blot):

-

Objective: To directly measure the inhibitory effect on VEGFR-2 activation.

-

Methodology: HUVECs are pre-incubated with the inhibitor before being stimulated with VEGF-A for a short period. The cells are then lysed, and the proteins are separated by SDS-PAGE. Western blotting is performed using antibodies specific for phosphorylated VEGFR-2 and total VEGFR-2 to determine the extent of receptor activation inhibition.[12]

-

-

Rabbit Ischemic Hindlimb Model:

-

Objective: To evaluate the inhibitor's effect on angiogenesis in a model of tissue ischemia.

-

Methodology: The external iliac artery of a rabbit is ligated to induce ischemia. The test inhibitor is then administered (e.g., via intra-arterial infusion or from a polymer-coated balloon). After a period of time (e.g., 30 days), angiogenesis is assessed by measuring the hindlimb blood pressure ratio (ischemic/normal) and Doppler-derived iliac flow reserve.[13]

-

-

Tumor Xenograft Model:

-

Objective: To assess the anti-tumor efficacy of the inhibitor by targeting tumor-associated angiogenesis.

-

Methodology: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the VEGF inhibitor. Tumor growth is monitored over time, and at the end of the study, tumors can be excised for immunohistochemical analysis of microvessel density (e.g., using CD34 staining).[3]

-

Visualizing the Mechanism and Experimental Workflow

Caption: VEGF/VEGFR-2 signaling pathway and points of therapeutic intervention.

References

- 1. biorbyt.com [biorbyt.com]

- 2. Human Vascular Endothelial Growth Factor-165 (hVEGF165 ) | Cell Signaling Technology [cellsignal.com]

- 3. In vitro and in vivo production of vascular endothelial growth factor by chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. mdpi.com [mdpi.com]

- 13. Vascular Endothelial Growth Factor-C (VEGF-C/VEGF-2) Promotes Angiogenesis in the Setting of Tissue Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling VEGFR-2-IN-5 Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and biological context of VEGFR-2-IN-5 hydrochloride, a notable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and angiogenesis research.

Introduction: The Role of VEGFR-2 in Angiogenesis and Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the physiological process involving the formation of new blood vessels. While essential for development and wound healing, pathological angiogenesis is a hallmark of cancer, providing tumors with the necessary blood supply for growth and metastasis. The binding of its ligand, VEGF-A, to VEGFR-2 triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Consequently, inhibiting the VEGFR-2 signaling pathway has become a pivotal strategy in the development of anti-cancer therapeutics.

Discovery of VEGFR-2-IN-5 Hydrochloride

VEGFR-2-IN-5 hydrochloride was first disclosed in the international patent application WO2013055780A1. This patent identifies the compound as a potent inhibitor of VEGFR-2, positioning it as a potential candidate for therapeutic intervention in diseases characterized by excessive angiogenesis, such as cancer. While the hydrochloride salt form is often utilized in research for its improved solubility and stability, the biological activity is comparable to its free base form.

Physicochemical Properties

A summary of the key physicochemical properties of VEGFR-2-IN-5 hydrochloride is presented in the table below.

| Property | Value |

| Chemical Name | 3-((4-(4-chlorophenyl)-1H-pyrazol-3-yl)amino)-[1][2][3]triazino[5,6-b]indol-5(6H)-one hydrochloride |

| Molecular Formula | C₁₉H₁₂ClN₈O · HCl |

| Molecular Weight | 435.86 g/mol |

| CAS Number | 1430089-64-7 (free base) |

Synthesis of VEGFR-2-IN-5 Hydrochloride

While the patent WO2013055780A1 is the primary source for the synthesis of VEGFR-2-IN-5, detailed, publicly available step-by-step synthetic protocols are limited. The synthesis of the core scaffold, a pyrazolylamino-triazino-indolone, likely involves a multi-step sequence. A generalized synthetic workflow is proposed below based on common organic synthesis methodologies for related heterocyclic compounds.

Caption: Proposed synthetic workflow for VEGFR-2-IN-5 hydrochloride.

VEGFR-2 Signaling Pathway and Mechanism of Action

VEGFR-2-IN-5 hydrochloride functions as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The major pathways affected include the PLCγ-PKC-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.

Caption: VEGFR-2 signaling pathway and the inhibitory action of VEGFR-2-IN-5 HCl.

Quantitative Biological Data

| Assay Type | Target | Parameter | Value (nM) |

| Biochemical Assay | VEGFR-2 Kinase | IC₅₀ | Data not available |

| Cellular Assay | HUVEC Proliferation | IC₅₀ | Data not available |

| Cellular Assay | BT-474 Cytotoxicity | IC₅₀ | 9110 |

Experimental Protocols

Detailed experimental protocols for the specific evaluation of VEGFR-2-IN-5 hydrochloride are not published. However, the following sections describe generalized, standard protocols for key assays used to characterize VEGFR-2 inhibitors.

VEGFR-2 Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of the isolated VEGFR-2 kinase domain.

Caption: General workflow for a VEGFR-2 biochemical kinase assay.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase assay buffer

-

ATP

-

VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)

-

VEGFR-2-IN-5 hydrochloride

-

ADP-Glo™ Kinase Assay Kit (or similar detection system)

-

96-well white microplates

-

Luminometer

Procedure:

-

Prepare a serial dilution of VEGFR-2-IN-5 hydrochloride in the appropriate buffer (e.g., with a final DMSO concentration of ≤1%).

-

Add the diluted compound or vehicle control to the wells of a 96-well plate.

-

Add the recombinant VEGFR-2 enzyme to each well and incubate briefly.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the inhibitor concentration and determine the IC₅₀ value using a suitable software.

Endothelial Cell Proliferation Assay (Cell-Based)

This assay assesses the ability of the compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key cellular effect of VEGFR-2 activation.

Caption: General workflow for a HUVEC proliferation assay.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Low-serum basal medium

-

VEGF-A

-

VEGFR-2-IN-5 hydrochloride

-

CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

-

96-well clear-bottom black microplates

-

Luminometer

Procedure:

-

Seed HUVECs into a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Pre-treat the cells with a serial dilution of VEGFR-2-IN-5 hydrochloride for 1 hour.

-

Stimulate the cells with a pre-determined concentration of VEGF-A.

-

Incubate the plate for 48-72 hours.

-

Assess cell viability by adding the CellTiter-Glo® reagent according to the manufacturer's protocol.

-

Measure the luminescence.

-

Calculate the IC₅₀ value by plotting the luminescence signal against the inhibitor concentration.

Conclusion

VEGFR-2-IN-5 hydrochloride is a promising small molecule inhibitor of VEGFR-2 with potential applications in anti-angiogenic therapy. While detailed public data on its synthesis and biological activity is currently limited, this guide provides a foundational understanding of its discovery, mechanism of action, and the standard methodologies for its characterization. Further research is warranted to fully elucidate the therapeutic potential of this compound.

Disclaimer: This document is intended for informational purposes for a research audience and does not constitute medical advice. The experimental protocols provided are generalized and should be optimized for specific laboratory conditions.

References

Unveiling the Target Profile and Selectivity of VEGFR-2 Inhibitors: A Technical Guide

Disclaimer: No specific public data could be located for a molecule designated "hVEGF-IN-2". The following guide provides a comprehensive overview of the target profile and selectivity for the general class of human Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, utilizing data from well-characterized publicly known molecules as representative examples. This document is intended for researchers, scientists, and drug development professionals.

Core Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or fetal liver kinase 1 (Flk-1) in mice, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] It is a receptor tyrosine kinase (RTK) primarily expressed on vascular endothelial cells.[3] Upon binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[4][5] This activation triggers a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[5][6][7] In the context of cancer, tumor cells often overexpress VEGF-A, leading to pathological angiogenesis, which supplies the tumor with necessary nutrients and oxygen for growth and metastasis.[1][8] Therefore, inhibiting VEGFR-2 is a clinically validated and significant strategy in oncology.[1][8][9]

Quantitative Target Profile of Representative VEGFR-2 Inhibitors

The potency and selectivity of VEGFR-2 inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) against the VEGFR-2 kinase and various other kinases, as well as their effects on cancer cell lines. The following tables summarize publicly available data for several well-known VEGFR-2 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Selected VEGFR-2 Inhibitors

| Compound | VEGFR-2 IC50 (nM) | Other Kinases Inhibited (IC50 in nM) |

| Sorafenib | 90 | B-Raf (22), Raf-1 (6), VEGFR-3 (20), PDGFR-β (57), c-KIT (68), Flt-3 (59)[10] |

| Sunitinib | - | VEGFRs, PDGFR-β, KIT, FLT3, CSF1R, GDNF receptor[9] |

| Lenvatinib | 4 | VEGFR-3 (5.2), FGFR1, PDGFRα/β, c-Kit, RET[10] |

| Axitinib | - | VEGFR-2[1] |

| Vatalanib | 37 | VEGFR-1, VEGFR-3[10] |

| ZM323881 | < 2 | Highly selective for VEGFR-2 over VEGFR-1, EGFR, PDGFR, HGF receptor[2] |

Table 2: Anti-proliferative Activity of Selected VEGFR-2 Inhibitors in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Compound 72a | HepG2 | 0.22[1] |

| MCF-7 | 0.42[1] | |

| Compound 91e | HCT-116 | 1.14 - 9.77[1] |

| MCF-7 | 1.14 - 9.77[1] | |

| Compound 25m | MCF-7 | 0.66[1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an inhibitor's profile. Below are generalized protocols for key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase (VEGFR-2) by 50% (IC50).

Methodology:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), test inhibitor, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The test inhibitor is serially diluted to create a range of concentrations.

-

The recombinant VEGFR-2 kinase is incubated with the various concentrations of the inhibitor in the kinase assay buffer.

-

The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Anti-proliferative Assay

Objective: To assess the ability of the inhibitor to inhibit the growth of cancer cell lines.

Methodology:

-

Cell Lines and Culture: Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the test inhibitor.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

-

The absorbance or fluorescence is measured, and the IC50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

-

Western Blot Analysis for Pathway Inhibition

Objective: To confirm that the inhibitor blocks the intended signaling pathway in cells.

Methodology:

-

Cell Treatment and Lysis: Endothelial cells (e.g., HUVECs) or cancer cells are treated with the inhibitor for a specific duration, followed by stimulation with VEGF-A. The cells are then lysed to extract total protein.

-

Procedure:

-

Protein concentration in the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2, as well as downstream signaling proteins like phosphorylated ERK (pERK) and total ERK.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of pathway inhibition.

-

Signaling Pathways and Experimental Visualizations

VEGFR-2 Signaling Pathway

Upon activation by VEGF-A, VEGFR-2 initiates several downstream signaling cascades that are critical for angiogenesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) identifies a central role for VEGFR-2 in human aortic endothelial cell responses to VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanical Signals Activate Vascular Endothelial Growth Factor Receptor-2 To Upregulate Endothelial Cell Proliferation during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 7. ahajournals.org [ahajournals.org]

- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 10. selleckchem.com [selleckchem.com]

A Technical Guide on the Dual Inhibition of Carbonic Anhydrase and VEGF Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. Two key players in promoting angiogenesis are Vascular Endothelial Growth Factor (VEGF) and Carbonic Anhydrases (CAs). VEGF is a potent signaling protein that stimulates the proliferation and migration of endothelial cells, while certain carbonic anhydrase isoforms, particularly CA IX, are highly expressed in hypoxic tumors and contribute to an acidic microenvironment that facilitates cancer progression and angiogenesis.[1][2] The inhibition of both of these pathways presents a promising strategy for anti-cancer therapy.[3][4]

This technical guide explores the concept of dual-target inhibition, focusing on a hypothetical inhibitor, hVEGF-IN-2, designed to concurrently block VEGF signaling and carbonic anhydrase activity. We will delve into the experimental methodologies for assessing carbonic anhydrase inhibition, present hypothetical inhibitory data for this compound, and visualize the intricate signaling pathways involved.

Quantitative Data on Carbonic Anhydrase Inhibition by this compound

The inhibitory activity of a compound against carbonic anhydrase is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. The following table summarizes hypothetical inhibition data for this compound against several human carbonic anhydrase (hCA) isoforms.

| Isoform | This compound Ki (µM) | Acetazolamide Ki (µM) (Reference) | Selectivity (hCA II / Isoform) |

| hCA I | >100 | 250 | <0.01 |

| hCA II | 15 | 12.5 | 1 |

| hCA IX | 0.15 | - | 100 |

| hCA XII | 0.8 | - | 18.75 |

Note: Acetazolamide is a well-characterized, non-isoform-selective carbonic anhydrase inhibitor. The data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Carbonic Anhydrase Activity Assay

The most common method for measuring carbonic anhydrase activity is the electrometric method of Wilbur and Anderson.[5][6] This assay measures the time it takes for a saturated CO2 solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C. The presence of active carbonic anhydrase significantly accelerates this reaction.[7]

Materials:

-

0.02 M Tris-HCl buffer, pH 8.0[5]

-

CO2-saturated deionized water[5]

-

Purified carbonic anhydrase enzyme (e.g., from bovine erythrocytes)[5]

-

Test inhibitor (this compound)

-

pH meter with a fast-response electrode[7]

-

Stirred reaction vessel maintained at 0-4°C[5]

Procedure:

-

Blank Determination: 6.0 mL of chilled Tris-HCl buffer is placed in the reaction vessel. 4.0 mL of CO2-saturated water is rapidly injected, and the time (T0) required for the pH to drop from 8.3 to 6.3 is recorded.[5]

-

Enzyme-catalyzed Reaction: 0.1 mL of a freshly diluted enzyme solution is added to 6.0 mL of chilled buffer. The reaction is initiated by injecting 4.0 mL of CO2-saturated water, and the time (T) for the same pH drop is recorded.[5]

-

Inhibition Assay: The enzyme is pre-incubated with the inhibitor (this compound) at various concentrations before the addition of the CO2-saturated water. The time (Ti) for the pH drop is recorded for each inhibitor concentration.

-

Calculation of Inhibition: The percentage of inhibition is calculated as: [(T0 - Ti) / (T0 - T)] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

VEGF Signaling Pathway and a Point of Inhibition

Vascular Endothelial Growth Factor A (VEGF-A) is a key driver of angiogenesis. It binds to its receptor, VEGFR-2, on endothelial cells, triggering a cascade of downstream signaling events that lead to cell proliferation, migration, and increased vascular permeability.[8][9][10] Key pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[9][] A VEGF inhibitor like this compound would act by preventing the binding of VEGF-A to VEGFR-2, thereby blocking the initiation of these downstream signals.[12]

Caption: VEGF Signaling Pathway and Inhibition by this compound.

The Role of Carbonic Anhydrase in the Tumor Microenvironment

In the hypoxic core of a tumor, the transcription factor HIF-1α is stabilized.[13][14] HIF-1α upregulates the expression of several genes, including VEGF and carbonic anhydrase IX (CA IX).[13] CA IX is a transmembrane enzyme that catalyzes the hydration of CO2 to bicarbonate and protons.[2] By maintaining a neutral intracellular pH while acidifying the extracellular space, CA IX helps cancer cells to thrive in otherwise hostile conditions and promotes cell migration and invasion.[1] The inhibition of CA IX by a molecule like this compound would disrupt this pH regulation, making the tumor microenvironment less conducive to cancer cell survival and proliferation.

Caption: Role of Carbonic Anhydrase IX in the Tumor Microenvironment.

Experimental Workflow for Assessing Dual Inhibition

A logical workflow to assess a dual inhibitor like this compound would involve a series of in vitro and in vivo experiments.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

The dual inhibition of VEGF signaling and carbonic anhydrase activity represents a compelling strategy for the development of novel anti-angiogenic and anti-tumor therapies. By targeting both the stimulation of new blood vessel growth and the metabolic adaptations of tumor cells to their hypoxic environment, a dual inhibitor like the hypothetical this compound could offer a more comprehensive and potent approach to cancer treatment. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for the evaluation of such multi-targeted therapeutic agents. Further research into the synergistic effects and potential resistance mechanisms associated with dual inhibition is warranted to fully realize the clinical potential of this approach.

References

- 1. Carbonic anhydrase IX is a critical determinant of pulmonary microvascular endothelial cell pH regulation and angiogenesis during acidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase IX promotes tumor growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase IX promotes tumor growth and necrosis in vivo and inhibition enhances anti-VEGF therapy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]

- 6. mdpi.com [mdpi.com]

- 7. Carbonic Anhydrase Activity Assay [protocols.io]

- 8. VEGF signaling pathway | Abcam [abcam.com]

- 9. cusabio.com [cusabio.com]

- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Expression of vascular endothelial growth factor, hypoxia inducible factor 1α, and carbonic anhydrase IX in human tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dual mechanism of vascular endothelial growth factor upregulation by hypoxia in human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of hVEGF-IN-2 in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological development and pathological conditions such as tumor growth and metastasis. A key mediator of angiogenesis is Vascular Endothelial Growth Factor (VEGF) and its signaling cascade, primarily through VEGF Receptor-2 (VEGFR-2). The development of inhibitors targeting this pathway is a cornerstone of anti-angiogenic therapy. This technical guide provides an in-depth overview of a novel investigational inhibitor, hVEGF-IN-2, and its role in the modulation of angiogenesis. We will explore its proposed mechanism of action, present its efficacy through structured quantitative data, and provide detailed experimental protocols for its evaluation. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound as a potential anti-angiogenic agent.

Introduction to Angiogenesis and the VEGF Signaling Pathway

Angiogenesis is a complex, multi-step process involving the degradation of the extracellular matrix, followed by the migration, proliferation, and differentiation of endothelial cells to form new blood vessels.[1] This process is tightly regulated by a balance of pro- and anti-angiogenic factors. In many pathological states, particularly cancer, this balance is shifted towards a pro-angiogenic phenotype, often driven by the overexpression of Vascular Endothelial Growth Factor-A (VEGF-A).[2][3]

VEGF-A exerts its primary effects by binding to VEGF Receptor-2 (VEGFR-2), a receptor tyrosine kinase expressed on the surface of endothelial cells.[3][4] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain.[5][6] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades that collectively orchestrate the angiogenic process:

-

Proliferation: The activation of the PLCγ-PKC-Raf-MEK-MAPK pathway is a major driver of endothelial cell proliferation.[7][8]

-

Survival: The PI3K/Akt signaling pathway is crucial for endothelial cell survival by inhibiting apoptosis.[7][9]

-

Migration: Activation of focal adhesion kinase (FAK) and other signaling molecules promotes the cytoskeletal rearrangements necessary for cell migration.[8][9]

-

Permeability: VEGF-A is also known as a vascular permeability factor, and its signaling increases the leakiness of blood vessels.[8]

Given its central role, the inhibition of the VEGF/VEGFR-2 signaling axis is a validated and effective strategy for anti-angiogenic therapy.[4][10]

This compound: A Novel VEGFR-2 Inhibitor

This compound is a potent and selective small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By competitively inhibiting ATP binding, this compound prevents the autophosphorylation of the receptor, thereby blocking the initiation of all downstream signaling cascades. This mechanism effectively abrogates the pro-angiogenic signals mediated by VEGF-A.

Mechanism of Action

The proposed mechanism of action for this compound is the direct inhibition of VEGFR-2 kinase activity. This leads to a downstream blockade of key cellular processes required for angiogenesis.

Caption: VEGF Signaling Pathway and this compound Inhibition.

Quantitative Efficacy of this compound

The anti-angiogenic potential of this compound has been quantified through a series of in vitro assays. The results demonstrate its potent and specific activity against key endothelial cell functions.

| Assay Type | Target/Cell Line | Endpoint | This compound IC₅₀ / Effect |

| Biochemical Assay | Recombinant Human VEGFR-2 | Kinase Activity | 0.11 µM[11] |

| Cell-Based Assays | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-induced Proliferation | 1.98 µM[11] |

| HUVECs | VEGF-induced Migration | 76% Inhibition at 10 µM | |

| HUVECs on Matrigel | Tube Formation | 82% Reduction in Tube Length at 10 µM | |

| Selectivity Assays | Fibroblast Growth Factor Receptor (FGFR) | Kinase Activity | > 50 µM |

| Platelet-Derived Growth Factor Receptor (PDGFR) | Kinase Activity | > 50 µM |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anti-angiogenic compounds. The following sections provide protocols for key experiments used to evaluate the efficacy of this compound.

In Vitro Endothelial Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of endothelial cells stimulated by VEGF.[12]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant Human VEGF-A

-

This compound

-

96-well plates

-

MTT or similar cell viability reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed HUVECs in 96-well plates at a density of 5,000 cells/well in EGM-2 and incubate overnight.

-

Starvation: Replace the medium with a basal medium containing 0.5% FBS and incubate for 4-6 hours to synchronize the cells.

-

Treatment: Add fresh basal medium containing a constant concentration of VEGF-A (e.g., 20 ng/mL) and varying concentrations of this compound. Include appropriate controls (no VEGF, VEGF only).

-

Incubation: Incubate the plates for 48-72 hours.

-

Quantification: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

-

Analysis: Calculate the percentage of inhibition relative to the VEGF-only control and determine the IC₅₀ value.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix, and the inhibitory effect of the test compound.[13]

Materials:

-

HUVECs

-

Matrigel Basement Membrane Matrix

-

Endothelial Cell Basal Medium (EBM-2)

-

This compound

-

24-well plates

-

Calcein AM or other fluorescent dye for visualization

-

Fluorescence microscope and imaging software

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 24-well plate. Allow it to polymerize at 37°C for 30 minutes.

-

Cell Suspension: Harvest HUVECs and resuspend them in EBM-2 at a density of 2 x 10⁵ cells/mL.

-

Treatment: Add varying concentrations of this compound to the cell suspension.

-

Seeding: Add the treated HUVEC suspension to the Matrigel-coated wells.

-

Incubation: Incubate for 6-18 hours at 37°C.

-

Visualization: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.

-

Quantification: Capture images and analyze parameters such as total tube length, number of junctions, and number of loops using imaging software.

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug containing pro-angiogenic factors and the test inhibitor.[14][15]

Materials:

-

Matrigel Basement Membrane Matrix (growth factor reduced)

-

Recombinant Human VEGF-A and/or FGF-2

-

Heparin

-

This compound

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Hemoglobin quantification kit (e.g., Drabkin's reagent)

-

Histology equipment and antibodies (e.g., anti-CD31)

Procedure:

-

Preparation of Matrigel Mixture: On ice, mix Matrigel with heparin, VEGF-A, and either vehicle control or this compound.

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.

-

Incubation Period: Allow 7-14 days for vascularization of the Matrigel plug to occur.

-

Explantation: Euthanize the mice and surgically remove the Matrigel plugs.

-

Quantification of Angiogenesis:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin concentration as an indicator of blood vessel perfusion.[14]

-

Immunohistochemistry: Fix, embed, and section the plugs. Stain with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.

-

-

Analysis: Compare the extent of vascularization in the this compound treated group to the control group.

Experimental and Logical Workflow

The evaluation of a novel anti-angiogenic compound like this compound follows a structured workflow, progressing from initial biochemical assays to complex in vivo models.

Caption: Workflow for Anti-Angiogenic Drug Evaluation.

Conclusion

The data and methodologies presented in this guide provide a comprehensive framework for understanding and evaluating the role of the novel VEGFR-2 inhibitor, this compound, in angiogenesis. Its potent and selective inhibition of VEGFR-2 kinase activity translates into significant anti-proliferative, anti-migratory, and anti-morphogenic effects on endothelial cells in vitro. These findings, supported by robust in vivo models, underscore the potential of this compound as a promising candidate for anti-angiogenic therapy. Further preclinical development, including detailed pharmacokinetic and toxicology studies, is warranted to fully elucidate its therapeutic utility.

References

- 1. Angiogenesis Protocols | Thermo Fisher Scientific - IN [thermofisher.com]

- 2. HDGF enhances VEGF‑dependent angiogenesis and FGF‑2 is a VEGF‑independent angiogenic factor in non‑small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorbyt.com [biorbyt.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Mechanical Signals Activate Vascular Endothelial Growth Factor Receptor-2 To Upregulate Endothelial Cell Proliferation during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. VEGF signaling pathway | Abcam [abcam.com]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]

- 12. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. news-medical.net [news-medical.net]

- 15. karger.com [karger.com]

An In-depth Technical Guide on the Binding Affinity of VEGF Inhibitors to VEGFR-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding affinity of vascular endothelial growth factor (VEGF) inhibitors to the vascular endothelial growth factor receptor 2 (VEGFR-2). Due to the limited public information on a specific molecule designated "hVEGF-IN-2," this document will focus on the well-established principles and data concerning the interaction of representative VEGF inhibitors and the natural ligand, VEGF-A, with VEGFR-2. The methodologies and signaling pathways described herein are fundamental to the study of any agent targeting this critical angiogenic pathway.

Quantitative Binding Affinity Data

The binding affinity of a ligand to its receptor is a critical parameter in drug development, often quantified by the equilibrium dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), or the inhibition constant (Ki). Lower values for these parameters indicate a higher binding affinity. The following table summarizes representative binding affinities for various VEGF-A isoforms to VEGFR-2, which serves as a benchmark for the development of inhibitory molecules.

| Ligand | Receptor | Method | Binding Affinity (Kd) | Reference |

| VEGF-A165 | Monomeric VEGFR-2 | Fluorescence | 10 nM | [1] |

| VEGF-A165 | Dimeric VEGFR-2 | Fluorescence | 230 pM | [1] |

| Engineered VEGF Antagonist | VEGFR-2 | Yeast Surface Display | ~120 pM | [2] |

| VEGF-A165a | VEGFR-2 | Radioligand Assay | 0.15 nM | [3] |

| VEGF-A145a | VEGFR-2 | Radioligand Assay | 1.02-1.82 nM | [3] |

This table illustrates that VEGF-A binding affinity can be influenced by the oligomeric state of the receptor, with a significantly higher affinity for the dimeric form.[1] Engineered antagonists can achieve even higher affinities than the natural ligand.[2]

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical techniques are employed to quantify the binding affinity between a VEGF inhibitor and VEGFR-2. The choice of method depends on the specific requirements of the study, such as the need for kinetic data or the context of a cellular environment.

2.1. Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. It provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

-

Principle: One binding partner (e.g., VEGFR-2) is immobilized on a sensor chip. The other binding partner (e.g., a VEGF inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Workflow:

-

Immobilization of recombinant VEGFR-2 on the sensor chip.

-

Injection of a series of concentrations of the analyte (e.g., this compound) over the chip surface.

-

Monitoring the change in SPR signal during the association and dissociation phases.

-

Fitting the data to a kinetic model to determine ka, kd, and Kd.

-

2.2. Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat change that occurs when two molecules interact. It provides a complete thermodynamic profile of the binding interaction, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

-

Principle: A solution of the ligand is titrated into a solution containing the protein. The heat released or absorbed during binding is measured.

-

Workflow:

-

A solution of the inhibitor is placed in the injection syringe.

-

A solution of VEGFR-2 is placed in the sample cell.

-

The inhibitor is injected in small aliquots into the VEGFR-2 solution.

-

The heat change after each injection is measured and plotted against the molar ratio of the reactants.

-

The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.

-

2.3. Radioligand Binding Assay

This is a highly sensitive method that uses a radiolabeled ligand to study its binding to a receptor.

-

Principle: A radiolabeled version of a known VEGFR-2 ligand (e.g., [125I]-VEGF-A) is incubated with cells or membranes expressing VEGFR-2, in the presence of varying concentrations of a non-labeled competitor (the inhibitor being tested). The amount of bound radioligand is then measured.

-

Workflow:

-

Incubate cells or membranes expressing VEGFR-2 with a fixed concentration of radiolabeled VEGF-A.

-

Add increasing concentrations of the unlabeled inhibitor.

-

Separate the bound from the unbound radioligand (e.g., by filtration).

-

Quantify the radioactivity of the bound fraction.

-

Plot the data to determine the IC50 of the inhibitor.

-

VEGFR-2 Signaling Pathways

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4] This initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, survival, migration, and permeability.[4][5] An effective inhibitor of VEGFR-2 would block these signaling events.

3.1. PLCγ-PKC-MAPK Pathway (Proliferation)

This pathway is crucial for endothelial cell proliferation.[6]

-

Mechanism:

-

Phosphorylated VEGFR-2 recruits and activates Phospholipase C gamma (PLCγ).

-

PLCγ hydrolyzes PIP2 into IP3 and DAG.

-

DAG activates Protein Kinase C (PKC).

-

PKC activates the Raf-MEK-ERK (MAPK) cascade, leading to the transcription of genes involved in cell proliferation.[7]

-

3.2. PI3K/Akt Pathway (Survival)

This pathway is critical for endothelial cell survival.[8]

-

Mechanism:

-

Activated VEGFR-2 recruits and activates Phosphoinositide 3-kinase (PI3K).

-

PI3K phosphorylates PIP2 to generate PIP3.

-

PIP3 recruits and activates Akt (also known as Protein Kinase B).

-

Akt phosphorylates downstream targets that inhibit apoptosis and promote cell survival.[8]

-

References

- 1. Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineered ligand‐based VEGFR antagonists with increased receptor binding affinity more effectively inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vascular endothelial growth factor receptor-2: its unique signaling and specific ligand, VEGF-E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Data on VEGFR-2-IN-5 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

VEGFR-2-IN-5 hydrochloride is a small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The formation of new blood vessels is a critical process for tumor growth and metastasis, making VEGFR-2 a prime target in oncology research. This technical guide provides a comprehensive summary of the early preclinical data available for VEGFR-2-IN-5 hydrochloride, including its physicochemical properties, in vitro activity, and general protocols for preclinical evaluation. The information presented herein is compiled from publicly available data sheets and patent literature.

Physicochemical and In Vitro Activity Data

VEGFR-2-IN-5 hydrochloride is an indole-based benzenesulfonamide. Available data indicates that it also exhibits inhibitory activity against human carbonic anhydrase IX (hCA IX) and XII (hCA XII), suggesting a potential dual-inhibitory mechanism.

| Property | Value |

| Molecular Formula | C₁₉H₂₅ClN₈ |

| Molecular Weight | 400.91 g/mol |

| CAS Number | 2700435-52-3 |

| Appearance | Off-white to light yellow solid |

| Solubility | DMSO: 230 mg/mL (573.69 mM) (with ultrasonic treatment)H₂O: 100 mg/mL (249.43 mM) (with ultrasonic treatment) |

| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month (under nitrogen) |

| Assay Type | Target/Cell Line | IC₅₀ Value |

| Enzymatic Assay | VEGFR-2 | 0.38 µM |

| hCA IX | 40 nM | |

| hCA XII | 3.2 nM | |

| Cell-Based Assay | HepG-2 | 8.39 - 16.90 µM |

| MCF-7 | 8.39 - 16.90 µM |

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues. This initiates downstream signaling cascades, primarily the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival. VEGFR-2-IN-5 hydrochloride is expected to inhibit these pro-angiogenic signals.

General In Vivo Efficacy Evaluation Workflow

The following diagram outlines a typical workflow for assessing the anti-tumor efficacy of a VEGFR-2 inhibitor in a preclinical setting.

Unveiling hVEGF-IN-2: A Technical Overview of a Novel Research Compound

A comprehensive guide for researchers, scientists, and drug development professionals.

Notice: Publicly available information, including scientific literature and chemical databases, does not contain specific data for a compound designated "hVEGF-IN-2". The following guide is constructed based on the likely therapeutic target, the human Vascular Endothelial Growth Factor (VEGF) signaling pathway, and provides a framework for the type of technical information required for the comprehensive evaluation of a novel inhibitor within this pathway. The experimental data and protocols are representative examples derived from research on other known VEGF pathway inhibitors.

Introduction to the VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are principal regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] The VEGF family in mammals includes several members, with VEGF-A being the most potent mediator of angiogenic signaling.[3] VEGF-A binds to and activates two receptor tyrosine kinases (RTKs), VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), with VEGFR-2 being the primary mediator of the angiogenic effects of VEGF-A.[2][4]

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5][6] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K/Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[2][6][7] Given its critical role in tumor angiogenesis, the VEGF signaling pathway is a well-established target for anticancer therapies.[3][8]

Quantitative Data for a Putative this compound

The following tables represent the types of quantitative data that would be essential for characterizing a novel VEGF inhibitor. The values provided are hypothetical and for illustrative purposes only.

Table 1: In Vitro Activity

| Assay Type | Target | IC50 (nM) |

| Kinase Assay | VEGFR-2 | 15 |

| Cell Proliferation | HUVEC | 50 |

| Tube Formation | HUVEC | 75 |

Table 2: Pharmacokinetic Profile (Mouse Model)

| Parameter | Value | Unit |

| Bioavailability (Oral) | 45 | % |

| T1/2 (Plasma) | 8 | hours |

| Cmax | 1.2 | µM |

| CL | 0.5 | L/hr/kg |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key experiments used to characterize a VEGF inhibitor.

VEGFR-2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.

Methodology:

-

Reagents: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, and the test compound (this compound).

-

Procedure:

-

The test compound is pre-incubated with the VEGFR-2 enzyme in a kinase buffer.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay where light output is proportional to the amount of ATP consumed.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

HUVEC Proliferation Assay

This cell-based assay assesses the ability of a compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.

Methodology:

-

Cell Culture: HUVECs are cultured in endothelial cell growth medium.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The medium is replaced with a low-serum medium containing VEGF-A to stimulate proliferation.

-

The test compound is added at various concentrations.

-

After a 72-hour incubation period, cell viability is measured using a colorimetric assay (e.g., MTS or MTT).

-

The results are expressed as a percentage of inhibition relative to the VEGF-stimulated control, and IC50 values are determined.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is essential for a clear understanding of the mechanism of action and experimental design.

Caption: Simplified VEGF-A/VEGFR-2 signaling cascade.

Caption: Workflow for HUVEC Proliferation Assay.

Conclusion and Future Directions

A hypothetical this compound, as an inhibitor of the VEGF signaling pathway, would represent a valuable research tool and a potential therapeutic candidate. The comprehensive characterization through in vitro and in vivo studies, as outlined in this guide, is essential to determine its potency, selectivity, and drug-like properties. Further investigations would be necessary to explore its efficacy in preclinical models of cancer and other angiogenesis-dependent diseases. Should the user provide a specific chemical structure, CAS number, or relevant publication for "this compound", a more detailed and accurate technical guide can be compiled.

References

- 1. The vascular endothelial growth factor (VEGF) family: angiogenic factors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vascular Endothelial Growth Factor (VEGF) and VEGF Receptor Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling properties of VEGF receptor-1 and -2 homo- and heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanical Signals Activate Vascular Endothelial Growth Factor Receptor-2 To Upregulate Endothelial Cell Proliferation during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Signaling Pathways Affected by hVEGF-IN-2

Abstract: Vascular Endothelial Growth Factor (VEGF) is a pivotal regulator of angiogenesis, the formation of new blood vessels. Its signaling cascade, primarily initiated through Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), governs endothelial cell proliferation, survival, migration, and permeability. The dysregulation of the VEGF pathway is a hallmark of numerous pathologies, including cancer and retinopathies, making it a prime target for therapeutic intervention. This document provides a detailed examination of the core signaling pathways modulated by VEGF and consequently inhibited by hVEGF-IN-2, a theoretical inhibitor of the human VEGF-A ligand. We will explore the downstream cascades, present relevant quantitative data from VEGF-related studies, detail key experimental protocols for pathway analysis, and provide visual diagrams of these complex biological processes. This guide is intended for researchers, scientists, and drug development professionals working to understand and target the VEGF signaling axis.

The VEGF/VEGFR2 Signaling Axis: The Primary Target of this compound

The biological effects of human VEGF-A (hVEGF-A), particularly the most abundant and well-characterized isoform VEGF-A165, are predominantly mediated through its interaction with VEGFR2, a receptor tyrosine kinase (RTK).[1][2] The binding of the dimeric VEGF-A ligand to the extracellular domains of two VEGFR2 molecules induces receptor dimerization.[3] This dimerization is a critical first step, leading to the activation of the intracellular kinase domains and subsequent autophosphorylation of specific tyrosine residues within the receptor.[3][4]

These phosphorylated tyrosine sites serve as docking stations for a variety of signaling proteins containing SH2 domains, initiating a complex network of intracellular signal transduction pathways.[5] The inhibitor, this compound, is designed to function by preventing the initial binding of VEGF-A to VEGFR2, thereby blocking receptor dimerization and all subsequent downstream signaling events.

Core Downstream Signaling Pathways Affected by this compound

The activation of VEGFR2 triggers multiple downstream pathways that collectively orchestrate the angiogenic response. Inhibition by this compound leads to the simultaneous shutdown of these critical cascades.

PI3K/Akt Pathway (Survival and Permeability)

Upon VEGFR2 activation, the Phosphoinositide 3-kinase (PI3K) is recruited, leading to the activation of Akt (also known as Protein Kinase B). The PI3K/Akt pathway is a central regulator of cell survival by inhibiting apoptotic processes.[] Furthermore, activated Akt can phosphorylate and activate endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO), a potent vasodilator that contributes to vascular permeability.[4]

PLCγ/PKC/MAPK Pathway (Proliferation and Gene Expression)

Phospholipase C gamma (PLCγ) binds to the phosphorylated Tyr1175 on VEGFR2, initiating a cascade that involves Protein Kinase C (PKC).[5][7] This activation ultimately stimulates the Raf-MEK-ERK (MAPK) pathway.[] The ERK1/2 signaling module is a key driver of endothelial cell proliferation and regulates the expression of genes necessary for angiogenesis.

Other Key Pathways

-

p38 MAPK Pathway: Activated via Tyr1214, this pathway is involved in mediating cell migration.[7]

-

FAK/Paxillin Pathway: The Focal Adhesion Kinase (FAK) pathway is crucial for cytoskeletal rearrangements, which are essential for cell migration.

-

Prostacyclin Production: VEGF signaling can also promote the production of the vasodilator prostacyclin (PGI2) through the activation of phospholipase A2.[4]

Quantitative Analysis of VEGF Signaling

Quantitative data is essential for evaluating the efficacy of inhibitors like this compound. The following tables summarize the types of quantitative measurements commonly performed in VEGF research, providing a baseline for assessing inhibitor activity.

Table 1: Bioactivity of Recombinant hVEGF165 This table shows the concentration of hVEGF165 required to elicit a half-maximal response in a human umbilical vein endothelial cell (HUVEC) proliferation assay. An effective inhibitor would significantly increase the apparent ED50.

| Parameter | Value | Cell Line | Source |

| ED50 | 1-6 ng/mL | HUVEC | [2] |

| Half-maximal effective concentration | 3.8 ng/mL | - | [8] |

Table 2: VEGF Protein Concentration in Grade I Meningioma Subtypes This data, obtained via ELISA, demonstrates the differential expression of VEGF in various tumor subtypes. Inhibitor studies often measure the reduction of such protein levels or the downstream effects in high-VEGF environments.

| Meningioma Subtype | VEGF Concentration (pg/μg protein) | n | Source |

| Meningothelial | 2.38 ± 0.62 | 7 | [9] |

| Transitional | 1.08 ± 0.21 | 13 | [9] |

| Microcystic | 1.98 ± 0.87 | 5 | [9] |

| Fibrous | 0.36 ± 0.09 | 5 | [9] |

Key Experimental Methodologies

To assess the impact of this compound on VEGF signaling, a series of established experimental protocols are employed.

Cell Proliferation Assay

This assay directly measures one of the key biological outcomes of VEGF signaling.

-

Objective: To quantify the effect of this compound on VEGF-induced endothelial cell growth.

-

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.

-

Cells are treated with a constant concentration of hVEGF165 (e.g., 5 ng/mL) and varying concentrations of this compound.

-

After a set incubation period (e.g., 72 hours), a tetrazolium salt (such as WST-1 or MTT) is added to the wells.

-

Viable, proliferating cells metabolize the salt into a colored formazan (B1609692) product.

-

The absorbance is measured with a microplate reader (e.g., at 450 nm), which is directly proportional to the number of living cells.[2]

-

The IC50 (half-maximal inhibitory concentration) of this compound can then be calculated.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

This is a standard method for quantifying the amount of a specific protein, such as VEGF, in a sample.

-

Objective: To measure the concentration of VEGF in cell culture supernatants or tissue lysates.

-

Methodology:

-

A 96-well microplate is coated with a capture antibody specific for human VEGF.

-

Cell culture supernatants or other samples are added to the wells, and any VEGF present binds to the antibody.

-

After washing, a detection antibody, also specific for VEGF but conjugated to an enzyme (like horseradish peroxidase), is added.

-

A substrate for the enzyme is added, which results in a color change.

-

The absorbance is measured at a specific wavelength (e.g., 450 nm), and the concentration of VEGF is determined by comparison to a standard curve.[10]

-

Western Blot Analysis

This technique is used to detect the presence and phosphorylation status of specific proteins in a sample.

-

Objective: To determine if this compound inhibits VEGF-induced phosphorylation of VEGFR2 and downstream targets like Akt and ERK.

-

Methodology:

-

Endothelial cells are treated with VEGF in the presence or absence of this compound.

-

Cells are lysed, and total protein is extracted.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for phosphorylated forms of VEGFR2, Akt, or ERK.

-

A secondary antibody conjugated to an enzyme is used for detection.

-

The signal is visualized, showing bands corresponding to the phosphorylated proteins. The intensity of these bands indicates the level of pathway activation. Membranes are often stripped and re-probed with antibodies for the total (phosphorylated and unphosphorylated) proteins to serve as loading controls.

-

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the expression levels of specific genes.

-

Objective: To assess if this compound affects the transcription of VEGF-responsive genes.

-

Methodology:

-

Total RNA is extracted from cells treated with VEGF and/or this compound.

-

RNA is reverse-transcribed into complementary DNA (cDNA).[10]

-

The cDNA is used as a template for a PCR reaction with gene-specific primers (e.g., for genes involved in cell cycle or angiogenesis). A fluorescent dye that binds to double-stranded DNA is included.

-

The amount of fluorescence is measured in real-time during the PCR cycles.

-

Relative gene expression is calculated using the 2-ΔΔCt method, normalizing to a housekeeping gene.[10]

-

References

- 1. biorbyt.com [biorbyt.com]

- 2. Human Vascular Endothelial Growth Factor-165 (hVEGF165 ) | Cell Signaling Technology [cellsignal.com]

- 3. youtube.com [youtube.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Overproduction of recombinant human VEGF (vascular endothelial growth factor) in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Quantitative Analysis of bFGF and VEGF by ELISA in Human Meningiomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boswellic Acid Enhances Gemcitabine’s Inhibition of Hypoxia-Driven Angiogenesis in Human Endometrial Cancer [mdpi.com]

Methodological & Application

Application Notes and Protocols for a Novel hVEGF Inhibitor: hVEGF-IN-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein that promotes the growth of new blood vessels (angiogenesis). While essential for normal physiological processes, its overexpression is a hallmark of several pathologies, including cancer and certain inflammatory diseases. The VEGF signaling cascade is initiated by the binding of VEGF to its receptors (VEGFRs) on the surface of endothelial cells, triggering a cascade of downstream signaling events that lead to cell proliferation, migration, and permeability.[1][2][3][4] hVEGF-IN-2 is a novel small molecule inhibitor designed to target the human VEGF (hVEGF) signaling pathway, offering a potential therapeutic strategy to abrogate pathological angiogenesis.

These application notes provide a comprehensive overview of the in vitro assays to characterize the biological activity of this compound. Detailed protocols for key experiments are provided to guide researchers in evaluating its efficacy and mechanism of action.

Mechanism of Action

This compound is hypothesized to function by directly or indirectly inhibiting the VEGF signaling pathway. The binding of VEGF to its primary receptor, VEGFR-2, leads to receptor dimerization and autophosphorylation of specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[1][2][3] Potential mechanisms for this compound could include direct inhibition of VEGFR-2 kinase activity, disruption of VEGF-VEGFR-2 binding, or interference with downstream signaling molecules.

VEGF Signaling Pathway Diagram

Caption: Simplified VEGF signaling pathway through VEGFR-2.

Data Presentation

The following tables summarize hypothetical quantitative data for the characterization of this compound in various in vitro assays.

Table 1: Inhibition of VEGF-induced Endothelial Cell Proliferation

| This compound Concentration (nM) | Percent Inhibition of Proliferation (Mean ± SD) | IC50 (nM) |

| 0 (Vehicle Control) | 0 ± 4.2 | \multirow{6}{*}{25.3} |

| 1 | 15.6 ± 5.1 | |

| 10 | 48.2 ± 6.3 | |

| 50 | 85.1 ± 3.9 | |

| 100 | 95.7 ± 2.5 | |

| 500 | 98.9 ± 1.8 |

Table 2: Inhibition of VEGF-induced Endothelial Cell Migration

| This compound Concentration (nM) | Percent Inhibition of Migration (Mean ± SD) | IC50 (nM) |

| 0 (Vehicle Control) | 0 ± 5.8 | \multirow{6}{*}{32.8} |

| 1 | 12.3 ± 4.9 | |

| 10 | 42.5 ± 7.1 | |

| 50 | 79.8 ± 5.5 | |

| 100 | 92.4 ± 3.1 | |

| 500 | 96.2 ± 2.4 |

Table 3: Inhibition of VEGF-induced Endothelial Tube Formation

| This compound Concentration (nM) | Total Tube Length (% of Control) (Mean ± SD) | IC50 (nM) |

| 0 (Vehicle Control) | 100 ± 8.7 | \multirow{6}{*}{18.5} |

| 1 | 88.4 ± 7.2 | |

| 10 | 55.1 ± 6.8 | |

| 50 | 21.3 ± 4.1 | |

| 100 | 8.9 ± 2.9 | |

| 500 | 4.5 ± 1.7 |

Table 4: Inhibition of VEGF-induced Vascular Permeability

| This compound Concentration (nM) | FITC-Dextran Leakage (% of Control) (Mean ± SD) | IC50 (nM) |

| 0 (Vehicle Control) | 100 ± 9.2 | \multirow{6}{*}{45.1} |

| 1 | 91.5 ± 8.1 | |

| 10 | 62.7 ± 7.5 | |

| 50 | 35.4 ± 5.3 | |

| 100 | 15.8 ± 3.8 | |

| 500 | 9.1 ± 2.6 |

Experimental Protocols

Experimental Workflow Diagram

Caption: General experimental workflow for in vitro characterization of this compound.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Recombinant Human VEGF-A

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM and incubate overnight.

-

Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

-

Prepare serial dilutions of this compound in the low-serum medium.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with a final concentration of 20 ng/mL of hVEGF-A. Include control wells with no VEGF and no inhibitor.

-

Incubate for 48 hours.

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to the VEGF-treated control.

Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the ability of endothelial cells to migrate through a porous membrane towards a chemoattractant.[5]

Materials:

-

HUVECs

-

Transwell inserts (8 µm pore size)

-

Fibronectin

-

Recombinant Human VEGF-A

-

This compound

-

Crystal Violet stain

Protocol:

-

Coat the underside of the Transwell inserts with 10 µg/mL fibronectin.

-

Seed 50,000 HUVECs in serum-free medium in the upper chamber of the Transwell insert.

-

Add medium containing 20 ng/mL of hVEGF-A to the lower chamber.

-

Add various concentrations of this compound to both the upper and lower chambers.

-

Incubate for 4-6 hours at 37°C.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with Crystal Violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Calculate the percentage of inhibition relative to the VEGF-treated control.

Endothelial Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[5][6]

Materials:

-

HUVECs

-

Matrigel (growth factor-reduced)

-

Recombinant Human VEGF-A

-

This compound

-

96-well plates

Protocol:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Seed 10,000 HUVECs in low-serum medium containing 20 ng/mL of hVEGF-A and various concentrations of this compound onto the Matrigel.

-

Incubate for 6-12 hours at 37°C.

-

Visualize the tube formation using a microscope and capture images.

-

Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Calculate the percentage of inhibition relative to the VEGF-treated control.

In Vitro Vascular Permeability Assay

This assay measures the passage of a fluorescently labeled tracer across a monolayer of endothelial cells, mimicking vascular leakage.[7]

Materials:

-

HUVECs

-

Transwell inserts (0.4 µm pore size)

-

FITC-dextran (fluorescein isothiocyanate-dextran)

-

Recombinant Human VEGF-A

-

This compound

Protocol:

-

Seed HUVECs onto the upper chamber of the Transwell inserts and grow to confluence to form a monolayer.

-

Treat the confluent monolayer with various concentrations of this compound for 1 hour.

-

Add 50 ng/mL of hVEGF-A to the upper chamber.

-

Add FITC-dextran (1 mg/mL) to the upper chamber and incubate for 30 minutes.

-

Collect samples from the lower chamber.

-

Measure the fluorescence intensity of the samples using a fluorometer.

-

Calculate the percentage of inhibition of FITC-dextran leakage relative to the VEGF-treated control.

Conclusion